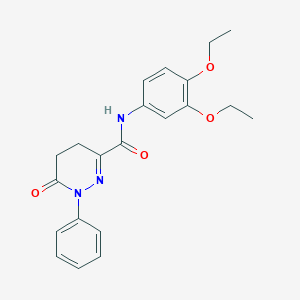![molecular formula C19H18N6O2S B358165 14,14-dimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide CAS No. 899387-45-2](/img/structure/B358165.png)
14,14-dimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex heterocyclic compound It features a unique structure that combines pyridine, pyrano, thieno, triazolo, and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multi-step reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano
Propiedades
Número CAS |
899387-45-2 |
|---|---|
Fórmula molecular |
C19H18N6O2S |
Peso molecular |
394.5g/mol |
Nombre IUPAC |
14,14-dimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide |
InChI |
InChI=1S/C19H18N6O2S/c1-19(2)6-12-13(9-27-19)28-18-14(12)16-23-15(24-25(16)10-22-18)17(26)21-8-11-4-3-5-20-7-11/h3-5,7,10H,6,8-9H2,1-2H3,(H,21,26) |
Clave InChI |
FCVTWONRZKLVDN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CN=CC=C5)C |
SMILES canónico |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CN=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B358083.png)
![N-[2-(2-hydroxyethoxy)ethyl]-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide](/img/structure/B358085.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-isopropoxybenzamide](/img/structure/B358091.png)
![N-(2-furylmethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B358092.png)
![4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B358093.png)
![4-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER](/img/structure/B358094.png)
![N-[5-Cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-methoxybenzamide](/img/structure/B358095.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B358097.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B358100.png)
![Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358101.png)
![Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358104.png)
![N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B358105.png)
![Ethyl 6-(4-fluorobenzoyl)imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358109.png)
